Home > Products > Inhibitors/Agonists P124 > Fenofibric acid
Fenofibric acid - 42017-89-0

Fenofibric acid

Catalog Number: EVT-268410
CAS Number: 42017-89-0
Molecular Formula: C17H15ClO4
Molecular Weight: 318.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenofibric acid is the pharmacologically active metabolite of fenofibrate, a lipid-lowering drug. [, , , , ] It is a fibric acid derivative known for its anti-hyperlipidemic and anti-hypertriglyceridemic effects. [, ] Fenofibric acid belongs to Biopharmaceutics Classification System (BCS) class II, characterized by low solubility and high permeability. []

Fenofibrate

    Compound Description: Fenofibrate is a lipid-lowering agent prescribed to manage hypercholesterolemia and hypertriglyceridemia []. It is a prodrug, meaning it is metabolized in the body to its active form, fenofibric acid []. Fenofibrate is typically administered orally, while fenofibric acid is available in immediate-release and extended-release formulations [].

    Relevance: Fenofibrate is the prodrug of fenofibric acid, and its hydrolysis in the body leads to the formation of fenofibric acid, the primary active compound responsible for the therapeutic effects [].

Reduced Fenofibric Acid

    Compound Description: Reduced fenofibric acid is a pharmacologically active metabolite of fenofibric acid []. It is formed through the carbonyl reduction of fenofibric acid []. Like fenofibric acid, it contributes to the lipid-lowering effects of fenofibrate.

    Relevance: Reduced fenofibric acid is a metabolite of fenofibric acid and exhibits similar pharmacological activity. It highlights the multiple active components contributing to fenofibrate's overall effect [].

Fenofibric Acid Glucuronide

    Compound Description: Fenofibric acid glucuronide is a conjugated metabolite of fenofibric acid. It is formed through the glucuronidation process, a major metabolic pathway for fenofibric acid in humans []. Glucuronidation typically results in increased water solubility and facilitates excretion [].

    Relevance: Fenofibric acid glucuronide represents a major metabolite of fenofibric acid in humans, highlighting the significant role of glucuronidation in fenofibric acid elimination [].

Reduced Fenofibric Acid Ester Glucuronide

    Compound Description: Reduced fenofibric acid ester glucuronide is a conjugated metabolite of reduced fenofibric acid. This metabolite undergoes further glucuronidation, signifying a multi-step metabolic process for fenofibrate in certain species, including cynomolgus monkeys [].

    Relevance: The presence of reduced fenofibric acid ester glucuronide emphasizes the complex metabolic pathways of fenofibric acid and highlights the potential species differences in fenofibrate metabolism [].

Fenofibric Acid Taurine Conjugate

    Compound Description: Fenofibric acid taurine conjugate is a recently discovered metabolite of fenofibric acid, identified in cynomolgus monkeys. It is formed through conjugation with taurine, an amino acid with various biological roles [].

    Relevance: The identification of fenofibric acid taurine conjugate reveals a previously unknown metabolic pathway for fenofibric acid. This finding expands our understanding of fenofibric acid metabolism and highlights species-specific metabolic processes [].

Reduced Fenofibric Acid Taurine Conjugate

    Compound Description: Reduced fenofibric acid taurine conjugate is a metabolite formed by the conjugation of reduced fenofibric acid with taurine. This finding further indicates a potential role of taurine conjugation in fenofibrate metabolism in specific species [].

    Relevance: This conjugate reinforces the significance of taurine conjugation in fenofibric acid metabolism, contributing to a deeper understanding of the drug's metabolic fate in different species [].

Saccharin

    Compound Description: Saccharin is an artificial sweetener used in pharmaceutical formulations to enhance palatability. Studies have investigated its potential in improving the solubility and dissolution rate of poorly soluble drugs like fenofibric acid [].

    Relevance: While not structurally related to fenofibric acid, saccharin's ability to form multicomponent crystals with fenofibric acid, leading to enhanced solubility and dissolution, presents a valuable finding for optimizing fenofibric acid formulations [].

Choline Fenofibrate

    Compound Description: Choline fenofibrate is the choline salt of fenofibric acid. Upon oral administration, it readily dissociates in the gastrointestinal tract to release fenofibric acid []. This formulation offers improved bioavailability compared to regular fenofibrate [].

    Relevance: Choline fenofibrate represents an alternative formulation of fenofibric acid, demonstrating enhanced bioavailability and highlighting the impact of formulation strategies on fenofibric acid pharmacokinetics [].

Classification and Source

Fenofibric acid is classified as a fibrate, a class of medications that primarily act as lipid-regulating agents. It is the active metabolite of fenofibrate, which is an isopropyl ester. Fenofibric acid is derived from the hydrolysis of fenofibrate and is utilized in the treatment of dyslipidemia, specifically to lower triglycerides and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels .

Synthesis Analysis

The synthesis of fenofibric acid can be achieved through several methods:

  1. Alkaline Hydrolysis: The most common method involves the hydrolysis of fenofibrate. In this process, fenofibrate is suspended in methanol and treated with sodium hydroxide. The reaction is typically conducted at room temperature or slightly elevated temperatures (around 343 K) to ensure complete conversion to fenofibric acid. Thin-layer chromatography is employed to monitor the progress of the reaction .
  2. Condensation Reaction: Another method involves the condensation of 4-chlorobenzophenone with acetone in the presence of a phase-transfer catalyst under basic conditions. This method yields high purity fenofibric acid (over 99%) and reduces reaction time significantly compared to traditional methods .
  3. Alternative Synthesis: Various other methods have been reported, including using different solvents and reagents such as butanone or ethanol under controlled conditions to optimize yield and purity .
Molecular Structure Analysis

Fenofibric acid has a molecular formula of C17H15ClO4C_{17}H_{15}ClO_{4}. The compound features a carboxylic acid functional group, which significantly influences its solubility and biological activity. The structural characteristics include:

  • Chlorobenzoyl Group: This moiety contributes to its lipophilicity.
  • Phenoxy Group: Enhances interaction with biological targets.
  • Methylpropanoic Acid Backbone: Provides stability and bioactivity.

Crystallographic studies have shown that fenofibric acid forms unique hydrogen-bond interactions due to its specific conformation, which may play a role in its biological recognition .

Chemical Reactions Analysis

Fenofibric acid participates in various chemical reactions:

  • Esterification: It can react with alcohols to form esters, which are often investigated for their pharmacokinetic properties.
  • Acid-Base Reactions: The carboxylic acid group allows it to undergo neutralization reactions with bases.
  • Hydrolysis: As a metabolite of fenofibrate, it can also be involved in further hydrolytic processes under specific conditions.

These reactions are crucial for understanding its reactivity profile and potential modifications for enhanced therapeutic effects .

Mechanism of Action

Fenofibric acid primarily acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). This mechanism leads to:

  • Increased Lipid Metabolism: It enhances fatty acid oxidation in the liver.
  • Reduction of Triglycerides: By promoting the breakdown of triglycerides, it lowers their plasma levels.
  • Improvement in Lipid Profile: It leads to a decrease in total cholesterol and low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol levels .

This multifaceted mechanism underscores its efficacy as a lipid-modifying agent.

Physical and Chemical Properties Analysis

Fenofibric acid exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 316.75 g/mol.
  • Melting Point: Typically ranges from 140°C to 144°C.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water due to its lipophilic nature.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are critical for formulation development and determining its bioavailability .

Applications

Fenofibric acid has several important applications:

  1. Pharmaceutical Use: It is primarily used in treating hyperlipidemia and mixed dyslipidemia.
  2. Research Applications: Investigated for potential uses in metabolic disorders due to its effects on lipid metabolism.
  3. Formulation Development: Used as a model compound for developing new lipid-lowering agents with improved efficacy or reduced side effects.

The ongoing research into fenofibric acid derivatives continues to explore its full therapeutic potential beyond lipid management .

Introduction to Fenofibric Acid in Cardiovascular and Metabolic Research

Historical Development and Evolution of Fibrate Therapeutics

The development of fibrates spans over six decades, originating with the introduction of clofibrate in the 1960s. Early fibrates were discovered serendipitously through observations that agricultural phenoxyacetic acid derivatives reduced serum lipid levels in rodents. Clofibrate demonstrated triglyceride-lowering effects but was limited by significant adverse effects, including cholelithiasis and a concerning mortality signal in the World Health Organization trial, which showed a statistically significant higher all-cause mortality in the clofibrate group compared to placebo (5.70% vs. 3.96%, p<0.01) [7]. This first-generation fibrate also demonstrated hepatocarcinogenic potential in rodent models linked to peroxisome proliferation, raising safety concerns that ultimately led to its withdrawal from many markets [5] [10].

Second-generation fibrates, including gemfibrozil and bezafibrate, emerged in the 1970s-1980s with improved safety profiles and demonstrated cardiovascular benefits in primary and secondary prevention trials. The Helsinki Heart Study (1987) demonstrated that gemfibrozil significantly reduced coronary heart disease incidence in men with dyslipidemia. However, pharmacokinetic limitations became apparent, particularly dangerous interactions with statins due to gemfibrozil's inhibition of statin glucuronidation, increasing the risk of rhabdomyolysis [2] [8]. Bezafibrate offered broader PPAR activation (pan-PPAR activity) but still carried risks of renal toxicity and myopathy [8].

Fenofibrate, introduced in the 1990s, represented a significant pharmacological advancement as a prodrug designed to overcome the poor aqueous solubility of earlier fibrates. Fenofibrate is hydrolyzed by tissue and plasma esterases to its active moiety, fenofibric acid. This molecular optimization significantly improved bioavailability and provided a more predictable pharmacokinetic profile. Crucially, fenofibrate demonstrated reduced peroxisome proliferative effects in human hepatocytes compared to rodent models, attributed to lower PPARα expression in human liver [4] [9]. The structural evolution from clofibrate to fenofibric acid reflects a trajectory toward enhanced receptor specificity and metabolic stability:

Table 1: Evolution of Fibrate Therapeutics

GenerationRepresentative CompoundsKey Structural FeaturesPPAR SelectivityMajor Limitations
First (1960s)ClofibrateSimple aryloxyisobutyrateLow/nonselectiveHepatotoxicity, increased mortality
Second (1970-80s)Gemfibrozil, BezafibrateVaried arylalkyl acidsModerate (Gemfibrozil: PPARα; Bezafibrate: pan-PPAR)Drug interactions (gemfibrozil), renal effects
Third (1990s)Fenofibrate (prodrug to fenofibric acid)Esterified phenoxyisobutyrate derivativeHigh PPARα specificityReversible creatinine elevation
Next-GenerationPemafibrate (SPPARMα)Sulfonamide-based aryloxyalkanoic acidUltra-selective PPARα modulationLimited long-term outcome data

Fenofibric acid itself became available as a direct formulation (Fibricor®, Trilipix®) in the 2000s, eliminating the need for metabolic conversion and providing consistent plasma exposure independent of esterase activity variations. This direct formulation represented the culmination of pharmacotechnical optimization in the fibrate class, providing a molecule with high binding affinity for the human PPARα ligand-binding domain (estimated Kd ~5-20 μM) [4] [7].

Fenofibric Acid as a Paradigm Shift in PPARα-Targeted Pharmacotherapy

Fenofibric acid fundamentally transformed PPARα-targeted therapy through its enhanced receptor specificity and distinct gene regulation profile. Unlike earlier fibrates with relatively weak and nonselective PPAR activation, fenofibric acid exhibits approximately 10-fold greater potency for human PPARα compared to PPARγ, minimizing the insulin-sensitizing effects associated with PPARγ activation while maximizing lipid-modifying benefits [4] [9]. This selectivity profile represented a significant pharmacotherapeutic advancement, enabling more precise targeting of atherogenic dyslipidemia components without introducing the weight gain and fluid retention concerns associated with PPARγ activation.

The molecular mechanism underlying fenofibric acid's actions involves ligand-dependent transactivation and transrepression pathways. Upon binding to the PPARα ligand-binding domain (LBD), fenofibric acid induces a conformational change that facilitates corepressor dissociation and coactivator recruitment, including steroid receptor coactivator-1 (SRC-1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This complex binds to PPAR response elements (PPREs) in the promoter regions of target genes, initiating transcription [4]. The structural biology reveals that fenofibric acid occupies the Y-shaped ligand-binding pocket of PPARα (volume ~1,200-1,400 ų) through specific interactions with helix H3, helix H7, and the β-sheet region, stabilizing the active conformation [4] [9].

Table 2: Molecular Targets and Physiological Effects of Fenofibric Acid Through PPARα Activation

Gene TargetRegulationFunctional OutcomePhysiological Effect
LPL (Lipoprotein Lipase)UpregulationEnhanced hydrolysis of TG-rich lipoproteinsReduced plasma triglycerides
APOA1/APOA2UpregulationIncreased HDL synthesisElevated HDL-C levels
APOC3DownregulationReduced inhibition of lipoprotein lipaseEnhanced VLDL and chylomicron clearance
CPT1/CPT2 (Carnitine Palmitoyltransferase)UpregulationIncreased mitochondrial β-oxidationReduced hepatic triglyceride synthesis
FABP1 (Fatty Acid Binding Protein 1)UpregulationEnhanced fatty acid uptakeDecreased circulating free fatty acids
VLDLR (VLDL Receptor)UpregulationIncreased VLDL clearanceReduced atherogenic remnant particles

Fenofibric acid's pleiotropic lipid effects manifest through this comprehensive gene regulatory network. Clinically, it reduces triglycerides by 30-50%, increases HDL-C by 5-20%, and shifts LDL particle distribution from small, dense atherogenic particles to larger, more buoyant forms with higher affinity for the LDL receptor [1] [3] [7]. Importantly, fenofibric acid also influences non-lipid pathways, including fibrinogen reduction, decreased C-reactive protein, and increased uric acid excretion, potentially contributing to cardiovascular and metabolic benefits beyond lipid modulation [1] [6].

The paradigm shift represented by fenofibric acid becomes evident when comparing its pharmacological profile to next-generation selective PPARα modulators (SPPARMα) like pemafibrate. While pemafibrate demonstrates approximately 2,500- to 10,000-fold greater selectivity for PPARα over PPARγ and minimal renal effects, fenofibric acid established the therapeutic principle that enhanced PPARα selectivity translates to improved clinical utility [2] [6] [8]. Fenofibric acid's development validated PPARα as a viable molecular target for addressing the residual cardiovascular risk associated with atherogenic dyslipidemia, particularly in statin-treated patients with persistent hypertriglyceridemia [1] [6]. The ongoing PROMINENT trial with pemafibrate builds upon this foundational work initiated with fenofibric acid, investigating whether even more selective PPARα modulation can further reduce residual cardiovascular risk in high-risk diabetic patients [6] [8].

Properties

CAS Number

42017-89-0

Product Name

Fenofibric acid

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)

InChI Key

MQOBSOSZFYZQOK-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

Fenofibric Acid; Procetofenic acid;

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.